molecular formula C22H21BrN2OS B2379714 3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide CAS No. 898452-55-6

3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2379714
CAS No.: 898452-55-6
M. Wt: 441.39
InChI Key: NNWODLIVVPGVLC-UHFFFAOYSA-N
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Description

3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound that features a brominated benzamide core, a dihydroisoquinoline moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of the bromine atom to the benzamide core.

    Formation of the Isoquinoline Moiety: Cyclization reactions to form the dihydroisoquinoline structure.

    Attachment of the Thiophene Ring: Coupling reactions to attach the thiophene ring to the ethyl chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide core.

    Substitution: The bromine atom on the benzamide core can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation Products: Sulfoxides or sulfones from the thiophene ring.

    Reduction Products: Alcohols or amines from the reduction of the carbonyl group.

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of organic semiconductors.

Biology and Medicine

    Pharmacology: Investigation as a potential therapeutic agent due to its structural similarity to bioactive molecules.

    Biochemical Research: Use as a probe in studying enzyme interactions.

Industry

    Chemical Synthesis: Intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential precursor in drug development.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzamide: Lacks the thiophene ring.

    N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide: Lacks the bromine atom.

Uniqueness

The presence of both the bromine atom and the thiophene ring in 3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide may confer unique electronic properties and reactivity, making it distinct from similar compounds.

Properties

IUPAC Name

3-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2OS/c23-19-8-3-7-17(13-19)22(26)24-14-20(21-9-4-12-27-21)25-11-10-16-5-1-2-6-18(16)15-25/h1-9,12-13,20H,10-11,14-15H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWODLIVVPGVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)Br)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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